3-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 3-bromobenzoate
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Overview
Description
3-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 3-bromobenzoate is a complex organic compound that features a combination of aromatic rings, amide groups, and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 3-bromobenzoate typically involves multiple steps:
Formation of the Amide Bond: The initial step involves the reaction between 3-methylphenylamine and acetic anhydride to form N-(3-methylphenyl)acetamide. This reaction is usually carried out in the presence of a base such as pyridine to neutralize the acetic acid byproduct.
Formation of the Imino Group: The next step involves the reaction of N-(3-methylphenyl)acetamide with formaldehyde and a secondary amine to form the imino group. This reaction is typically carried out under acidic conditions to facilitate the formation of the imine.
Coupling with 3-Bromobenzoic Acid: The final step involves the coupling of the imine intermediate with 3-bromobenzoic acid. This step is usually carried out using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the amide formation and imine formation steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring. Common oxidizing agents for this reaction include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the benzoate ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out under basic conditions using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the specific conditions and reagents used.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 3-bromobenzoate is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound has potential applications as a probe for studying enzyme activity. The presence of the bromine atom allows for easy detection using techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.
Medicine
In medicine, this compound is being investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new therapeutics.
Industry
In industry, this compound can be used in the production of advanced materials. Its unique structure allows for the formation of polymers with specific properties, making it useful in the development of new materials for various applications.
Mechanism of Action
The mechanism of action of 3-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 3-bromobenzoate involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with amino acid residues in proteins, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(E)-({2-[(4-Methylphenyl)amino]acetamido}imino)methyl]phenyl 3-bromobenzoate
- 3-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate
- 3-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 3-chlorobenzoate
Uniqueness
The uniqueness of 3-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 3-bromobenzoate lies in its specific combination of functional groups. The presence of both the imino and bromine groups allows for unique interactions with molecular targets, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C23H20BrN3O3 |
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Molecular Weight |
466.3 g/mol |
IUPAC Name |
[3-[(E)-[[2-(3-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C23H20BrN3O3/c1-16-5-2-9-20(11-16)25-15-22(28)27-26-14-17-6-3-10-21(12-17)30-23(29)18-7-4-8-19(24)13-18/h2-14,25H,15H2,1H3,(H,27,28)/b26-14+ |
InChI Key |
HVECDFKYQDHFOW-VULFUBBASA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC(=CC=C3)Br |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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